![molecular formula C20H20N4O B5632803 2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5632803.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide
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Overview
Description
"2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide" is a chemical compound of interest in various synthetic and medicinal chemistry studies. Its relevance is particularly noted in the context of exploring novel synthetic routes and studying the chemical and physical properties of compounds with similar structural motifs.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes (Panchal & Patel, 2011). Another approach includes the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives (Wang, Li, Dong, & Dong, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized by spectroscopic methods such as 1H NMR and IR spectroscopy, elucidating the detailed structural aspects of these compounds (Panchal & Patel, 2011).
Chemical Reactions and Properties
These compounds often exhibit a range of chemical reactions and properties. For example, they may react with various aldehydes to form new derivatives, as seen in the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives (Wang, Li, Dong, & Dong, 2010).
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of their biological activity. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Safety and Hazards
The safety and hazards associated with similar compounds have been considered. For instance, Sigma-Aldrich provides a product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(11-17-8-7-16-3-1-2-4-19(16)17)22-12-15-5-9-18(10-6-15)24-14-21-13-23-24/h1-6,9-10,13-14,17H,7-8,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTWVZOKEZWQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=CC=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide |
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